

1,4-Diphenyl-3-thiosemicarbazide derivatives synthesis and applications

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Compound of Interest

Compound Name: 1,4-Diphenyl-3-thiosemicarbazide

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An In-Depth Technical Guide to the Synthesis and Applications of **1,4-Diphenyl-3-Thiosemicarbazide** Derivatives

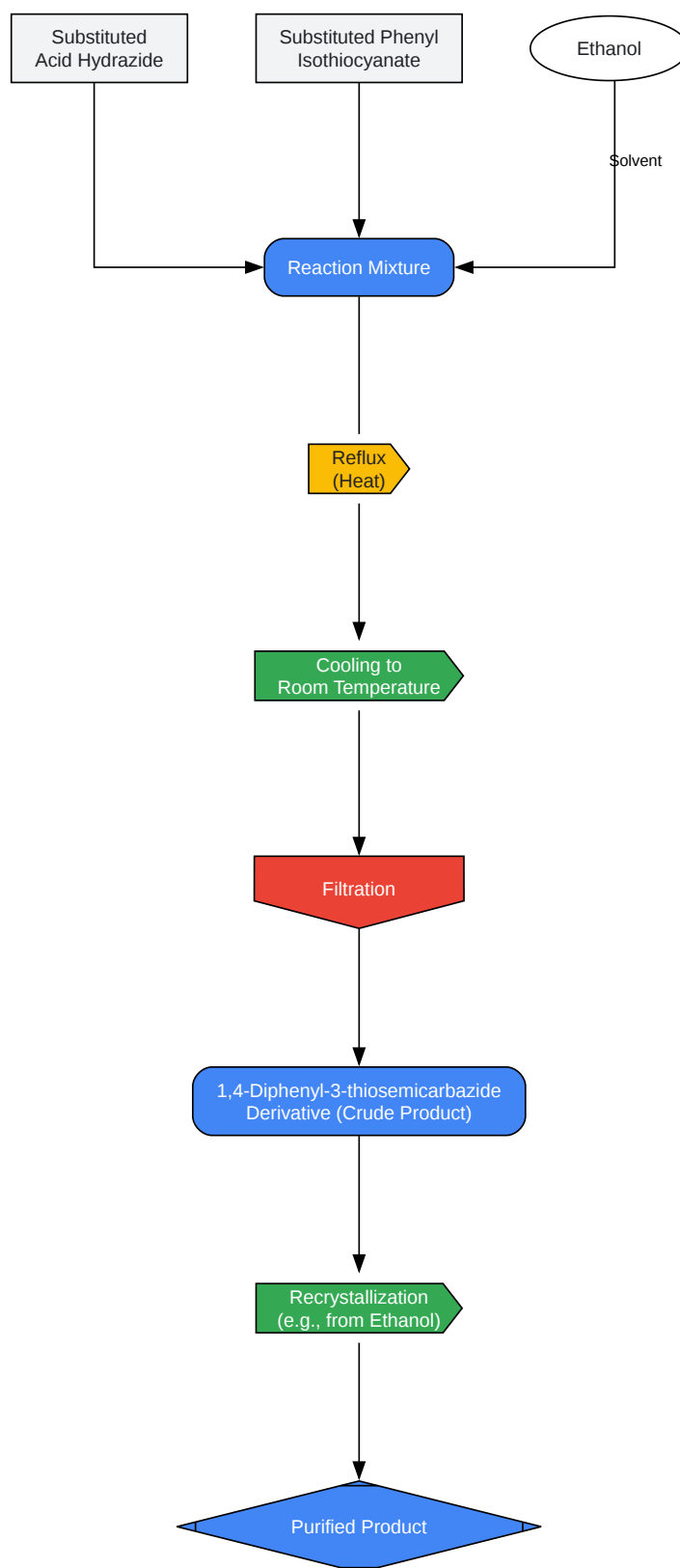
Introduction

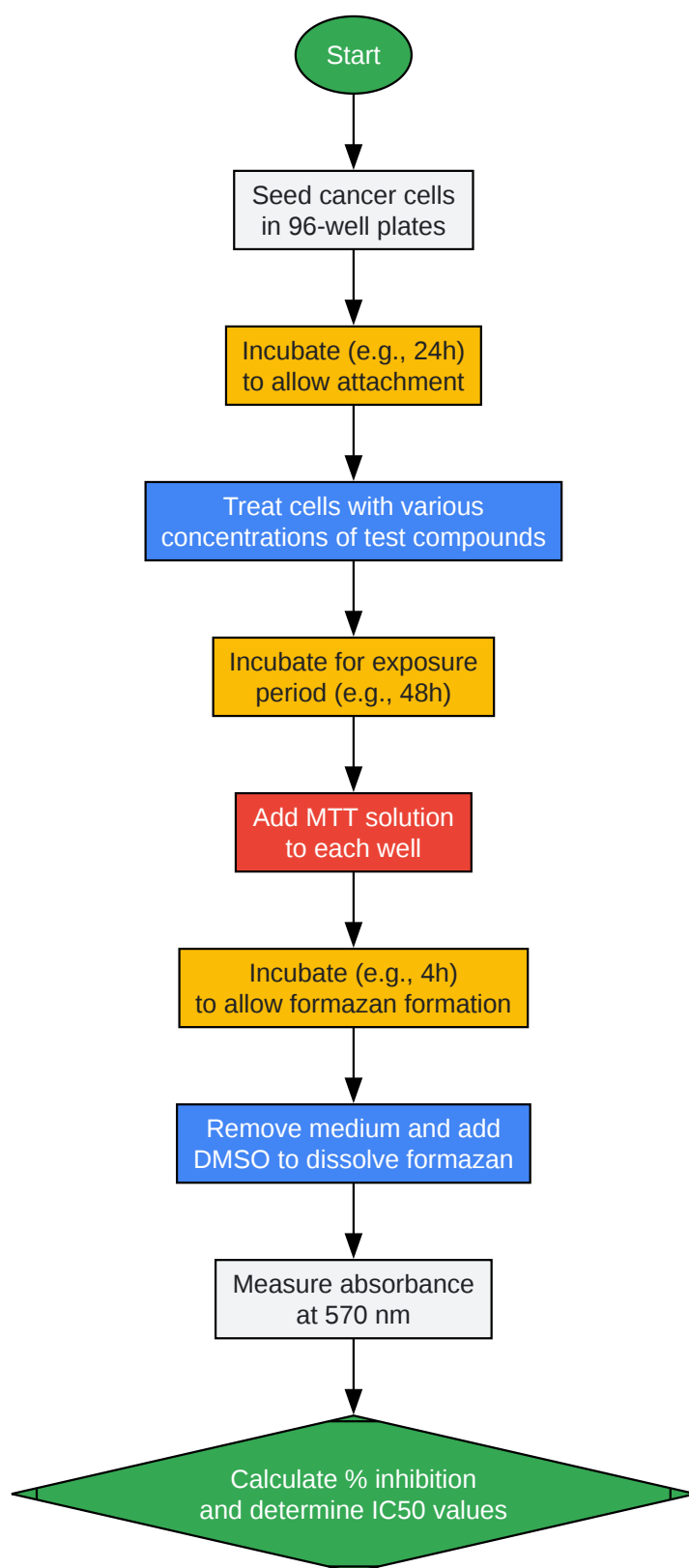
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various pharmaceutical and bioactive materials.[1] Their unique structural framework, characterized by the presence of a thiocarbamide group linked to a hydrazine moiety, allows for the formation of multiple hydrogen bonds, a key interaction for biological targeting.[2][3] Derivatives of **1,4-diphenyl-3-thiosemicarbazide**, in particular, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potent anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and diverse applications of these promising derivatives for researchers and drug development professionals.

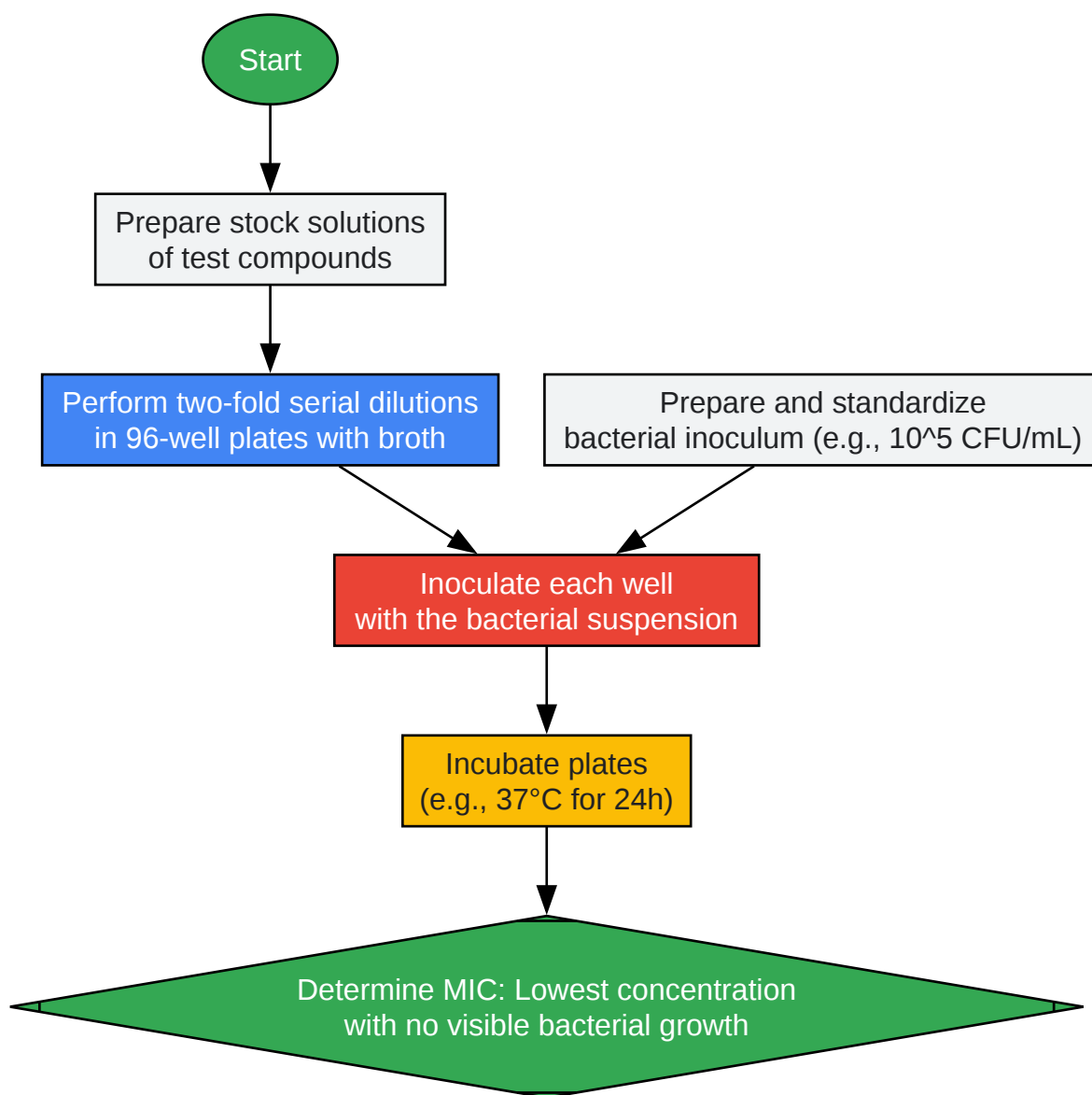
Synthesis of 1,4-Diphenyl-3-Thiosemicarbazide Derivatives

The primary synthetic route for obtaining 1,4-disubstituted thiosemicarbazide derivatives involves the nucleophilic addition of acid hydrazides to isothiocyanates.[6][7] A common and efficient method is the reaction between a substituted acid hydrazide and a substituted phenyl isothiocyanate, typically conducted in an alcohol solvent under reflux.[5][7] Another prevalent

method involves the condensation reaction of a substituted thiosemicarbazide with various aldehydes or ketones, often catalyzed by a few drops of glacial acetic acid.[\[1\]](#)[\[8\]](#)[\[9\]](#)







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